molecular formula C13H14O3 B12637723 2-Oxo-2-phenylethyl pent-4-enoate CAS No. 918950-40-0

2-Oxo-2-phenylethyl pent-4-enoate

Cat. No.: B12637723
CAS No.: 918950-40-0
M. Wt: 218.25 g/mol
InChI Key: FQYHSQCJXBPLHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-2-phenylethyl pent-4-enoate is a chemical compound with a unique structure that includes both a phenyl group and an enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Oxo-2-phenylethyl pent-4-enoate involves the Grignard reaction. This method includes the reaction of beta-bromophenylethane with magnesium to form a Grignard reagent, which then reacts with diethyl oxalate to produce the desired compound . The reaction conditions typically involve the use of methyl tert-butyl ether as a solvent, with the reaction temperature ranging from 30 to 60°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl pent-4-enoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the enoate moiety to an alkane.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alkanes.

    Substitution: Brominated or nitrated phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2-phenylethyl pent-4-enoate is unique due to its combination of a phenyl group and an enoate moiety, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and industry.

Properties

CAS No.

918950-40-0

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

phenacyl pent-4-enoate

InChI

InChI=1S/C13H14O3/c1-2-3-9-13(15)16-10-12(14)11-7-5-4-6-8-11/h2,4-8H,1,3,9-10H2

InChI Key

FQYHSQCJXBPLHO-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)OCC(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.